Product packaging for 2-Chloro-6-fluorophenol(Cat. No.:CAS No. 20651-57-4)

2-Chloro-6-fluorophenol

Cat. No.: B3420950
CAS No.: 20651-57-4
M. Wt: 146.54 g/mol
InChI Key: QIAQIYQASAWZPP-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenol (B47542) Chemistry and Research Significance

Halogenated phenols are a class of aromatic organic compounds derived from phenol (C₆H₅OH) where one or more hydrogen atoms on the benzene (B151609) ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). chemicalbook.com The presence, type, and position of these halogen atoms significantly influence the molecule's physical, chemical, and biological properties. epa.govsigmaaldrich.com This class of compounds is of considerable research interest due to their wide-ranging applications and environmental presence.

Industrially, halogenated phenols serve as crucial intermediates and precursors for a vast array of products. They are fundamental in the synthesis of plastics, dyes, pharmaceuticals, and agrochemicals such as herbicides and pesticides. chemicalbook.comchemicalbook.com For instance, poly-halogenated phenols like pentachlorophenol (B1679276) have been used in wood preservation, while brominated phenols are utilized as flame retardants. nih.gov The reactivity of the phenolic ring is strongly activated, and halogenation can lead to various substituted products depending on the reaction conditions. chemicalbook.com

The widespread use of these compounds has also led to their emergence as environmental pollutants. acs.org Their potential for persistence and accumulation in the environment has spurred significant research into their detection, degradation pathways, and toxicological effects. acs.orgsigmaaldrich.com Understanding the chemical behavior of halogenated phenols, such as their interaction with other substances and their degradation under various conditions, is a key focus of environmental chemistry. sigmaaldrich.com

Specific Research Focus on 2-Chloro-6-fluorophenol (B1225318)

This compound is a di-halogenated phenol that has garnered specific attention in chemical research. It is recognized as an important chemical intermediate, particularly in the manufacturing of specialized pharmaceuticals and agrochemicals. fluoromart.comnist.gov Its unique substitution pattern, with both a chlorine and a fluorine atom ortho to the hydroxyl group, imparts distinct chemical characteristics that are exploited in various synthetic applications.

Research on this compound extends to more fundamental areas of chemistry. It has been a subject of study in low-temperature chemistry, where its conformational isomers and the quantum mechanical phenomenon of hydrogen-atom tunneling have been investigated. chemicalbook.com Furthermore, derivatives of this compound have found applications in the field of polymer chemistry. chemicalbook.com These diverse research areas highlight the compound's role as both a practical building block and a model system for studying fundamental chemical principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFO B3420950 2-Chloro-6-fluorophenol CAS No. 20651-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluorophenol
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InChI

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQIYQASAWZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047738
Record name 2-Chloro-6-fluorophenol
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Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2040-90-6, 20651-57-4
Record name 2-Chloro-6-fluorophenol
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Record name 2-Chloro-6-fluoro-phenol
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Record name 2-Chloro-6-fluorophenol
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Record name 2-chloro-6-fluoro-phenol
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Record name Phenol, 2-chloro-6-fluoro
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Advanced Synthetic Strategies for 2 Chloro 6 Fluorophenol and Its Derivatives

Substitution Reaction Pathways to 2-Chloro-6-fluorophenol (B1225318)

Due to the challenges of direct, controlled dihalogenation, multi-step substitution pathways starting from selectively halogenated precursors are the more common and practical methods for synthesizing this compound.

A prevalent method for preparing this compound involves the chlorination of 2-fluorophenol (B130384). This approach leverages the directing effects of the hydroxyl and fluorine substituents.

One documented procedure involves introducing chlorine gas into a solution of 2-fluorophenol. Another detailed method describes a process where 2-fluorophenol undergoes sulfonation with sulfuric acid, followed by chlorination of the resulting intermediate with a chlorinating agent like trichloroisocyanuric acid at low temperatures (-25 °C to -20 °C). google.com The final step is hydrolysis, which removes the sulfonyl group to yield the target product. This multi-step, one-pot process is reported to have a high yield of 72%. google.com A simpler, direct chlorination of 2-fluorophenol with sodium hypochlorite (B82951) solution at 0-77°C has also been described as a low-cost, scalable method. guidechem.com

Starting MaterialKey ReagentsKey ConditionsReported Yield
2-Fluorophenol1. Sulfuric Acid2. Trichloroisocyanuric Acid3. Water (Hydrolysis)1. 95-100°C2. -25 to -20°C3. Heating to boiling72% google.com
2-FluorophenolSodium Hypochlorite0-77°CNot specified guidechem.com
2-FluorophenolChlorine (gas)Not specifiedNot specified

An alternative substitution pathway begins with a chlorinated precursor. A method has been developed starting from 2,6-dichloronitrobenzene. google.com This process involves three main steps:

Fluorination: The nitro-activated chlorine atom is substituted by fluorine using potassium fluoride (B91410) in an organic solvent.

Reduction: The nitro group of the resulting 2-fluoro-6-chloro-nitrobenzene is reduced to an amino group.

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding the final product, this compound.

The chlorine atom in this compound can be replaced via nucleophilic aromatic substitution (SNAr) reactions, although this is generally challenging for unactivated aryl halides. libretexts.org The presence of the electron-donating hydroxyl group does not typically facilitate SNAr. However, under specific conditions, such as using very strong nucleophiles or through mechanisms that activate the ring, substitution can occur. osti.gov For example, this compound is used as a key intermediate in the synthesis of the drug Lumiracoxib, where it reacts with an aniline (B41778) derivative, likely through a nucleophilic substitution pathway facilitated by a base like potassium carbonate. guidechem.com In another application, it is methylated using reagents like methyl iodide in the presence of a base to produce 2-chloro-6-fluoroanisole. google.com


Electrochemical Synthesis Methods and Mechanisms

Electrochemical techniques offer a green and efficient alternative for the synthesis of precursors to this compound, such as 2-Chloro-6-fluorobenzyl alcohol. semanticscholar.org This method utilizes an electron as a reagent, which is generated during the reaction, thereby minimizing pollution and the use of hazardous reagents. semanticscholar.org The benefits of this approach include simpler work-up procedures, prevention of undesirable byproducts, cost-effectiveness, and the production of high-purity products in good yields. semanticscholar.org

The electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde serves as a key step in synthesizing its corresponding alcohol, a precursor for further chemical transformations. semanticscholar.org This process is typically carried out using constant current electrolysis. semanticscholar.orgisroset.org For instance, the electrolysis of an aqueous methanolic solution of 2-Chloro-6-fluorobenzaldehyde at a constant current of 1.0 ampere for 6 hours can achieve this transformation. semanticscholar.org The reaction is performed in an H-shaped glass cell with two compartments separated by a G-4 fritz glass disc, using a galvanostat to maintain the constant current. semanticscholar.org

Cyclic voltammetry (CV) is an indispensable tool for investigating the kinetics and mechanisms of redox reactions involved in electrochemical synthesis. semanticscholar.org By studying the cyclic voltammograms of 2-Chloro-6-fluorobenzaldehyde at a glassy carbon electrode (GCE), researchers can determine the optimal conditions for the electrolysis process. semanticscholar.orgisroset.org The CV signals provide insights into the mechanism of the organic reaction. semanticscholar.org Studies have shown that the reduction peaks vary with different scan rates and pH levels. semanticscholar.orgisroset.org Notably, in an acidic medium, the reduction peak is absent, while a very weak peak is observed in a neutral medium, indicating the influence of pH on the reaction pathway. semanticscholar.org

The study of kinetic parameters reveals that the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde is a diffusion-controlled process. semanticscholar.orgisroset.org This determination is crucial for understanding the rate-limiting steps of the reaction and for optimizing the synthesis protocol. The diffusion-controlled nature implies that the rate of reaction is governed by the transport of the electroactive species from the bulk solution to the electrode surface.

Oxidative Processes in the Formation of this compound

The synthesis of this compound can be achieved through the direct chlorination of o-fluorophenol. guidechem.com One method involves adding o-fluorophenol to a reactor and slowly introducing an aqueous solution of sodium hypochlorite. guidechem.com The molar ratio of sodium hypochlorite to o-fluorophenol is maintained between 1.0:1 and 2.0:1, and the reaction is heated to a temperature range of 0 to 77 °C. guidechem.com After the reaction is complete, the pH is adjusted to 5-6.5 with dilute hydrochloric acid, leading to the separation of the organic phase containing this compound. guidechem.com This process is noted for producing a high yield of up to 90% with high purity (over 99.5%) and minimal isomer formation. guidechem.com

Another approach involves the oxidation of 2-chloro-6-fluorotoluene (B1346809) using chromyl chloride to produce 2-chloro-6-fluorobenzaldehyde, which can then be further processed. wikipedia.org

A patented method describes the preparation of 2-fluoro-6-chlorophenol through a multi-step process involving sulfonation, chlorination, and hydrolysis of o-fluorophenol. google.com The sulfonation is carried out using fuming sulfuric acid or chlorosulfonic acid, followed by chlorination with an agent that can produce a positive chlorine ion, and finally hydrolysis to yield the target compound. google.com

Synthesis of Advanced Derivatives utilizing this compound as a Building Block

This compound serves as a valuable building block for the synthesis of more complex derivatives, such as 2-Chloro-6-fluorophenyl 4-chlorobenzoate. The synthesis of this ester can be achieved through the reaction of 4-chlorobenzoyl chloride with this compound. Crystallographic studies of the resulting compound, C₁₃H₇Cl₂FO₂, reveal that the two aromatic rings are inclined to each other at an angle of 49.96 (12)°. researchgate.net The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net

Synthesis of 2-Chloro-6-fluorophenyl 4-chlorobenzoate

Esterification Reactions and Reaction Monitoring

The esterification of phenolic compounds, including derivatives of this compound, is a fundamental transformation in organic synthesis, yielding esters that are valuable in various chemical and pharmaceutical industries. jetir.org Research has explored several methods to achieve this transformation, ranging from catalyst-free thermal conditions to rapid, reagent-mediated syntheses at room temperature. jetir.orgacs.org

One approach involves the direct reaction of a phenol (B47542) with an acid anhydride (B1165640). jetir.org For instance, phenolic esters can be prepared by reacting various phenols with acetic anhydride without the need for an acid or base catalyst. jetir.org The progress of this type of reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting phenol is consumed. jetir.org Optimization of such reactions often involves adjusting the temperature; a study found 120 °C to be the optimal temperature for esterification under solvent-free and catalyst-free conditions. jetir.org

More recent developments have focused on accelerating the esterification process through the use of coupling reagents. A notable example is the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a powerful coupling agent that facilitates rapid esterification of a wide array of carboxylic acids and alcohols, including phenols. acs.orgnih.gov This method is remarkable for its speed, with reactions often reaching completion within one minute. acs.org The optimization of these rapid reactions involves screening different bases and adjusting solvent conditions. acs.orgnih.gov For reactions in non-alcoholic solvents like acetonitrile, bases such as N,N-diisopropylethylamine (DIEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective. nih.gov Reaction monitoring for these fast reactions is also typically performed using TLC. nih.govchem-soc.si

Table 1: Comparison of Esterification Methods for Phenolic Compounds

Method Reagents Conditions Monitoring Technique Key Findings Citations
Catalyst-Free Phenol, Acetic Anhydride Solvent-free, 120-150°C, 120 minutes Thin-Layer Chromatography (TLC) Optimized temperature of 120°C for catalyst-free conditions. jetir.org
NDTP-Mediated Carboxylic Acid, Phenol, NDTP, Base (e.g., DABCO) Acetonitrile (MeCN) solvent, Room Temperature, 1 minute Thin-Layer Chromatography (TLC) Extremely rapid and high-yield synthesis is possible for a wide range of substrates. acs.orgnih.gov
Triphenylphosphine Dihalide Carboxylic Acid, Phenol, Ph₃PBr₂ or Ph₃PI₂, Base (e.g., DMAP) Dichloromethane (B109758) solvent, Room Temperature, 2-15 minutes Thin-Layer Chromatography (TLC) Efficient one-pot method under mild conditions; suitable for hindered acids and alcohols. chem-soc.si
Crystallization Techniques for Derivative Purification

The purification of solid organic compounds, such as the ester derivatives of this compound, is most commonly achieved through crystallization from a suitable solvent or solvent mixture. esisresearch.org The selection of an appropriate crystallization technique is critical for obtaining high-purity materials, as impurities can hinder or even prevent crystal formation. esisresearch.org For products with significant impurities, pre-purification steps like extraction or distillation may be necessary before crystallization. esisresearch.org

Several crystallization methods are available for the purification of phenolic derivatives:

Cooling Crystallization : This is a standard technique where the compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. esisresearch.orggoogle.com The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. esisresearch.org

Antisolvent Crystallization : In this method, the phenolic derivative is dissolved in a "good" solvent in which it is highly soluble. google.com An "antisolvent," in which the compound is poorly soluble, is then added to the solution. google.com This change in solvent composition reduces the compound's solubility, inducing crystallization. google.com

Melt Crystallization : This technique is suitable for thermally stable compounds and avoids the use of solvents. google.com The crude product is melted and then slowly cooled. The desired compound crystallizes on a cooled surface, while impurities remain in the molten phase. google.com This method, also known as zone melting or zone refining, can yield products with purities of 99% or higher. google.com

Evaporative Crystallization : This method involves dissolving the compound in a solvent and then slowly evaporating the solvent. naro.go.jp As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. This has been used for purifying phenolic acids from ethanol-water mixtures. naro.go.jp

The choice of method depends on the properties of the compound and its impurities. For instance, preferential crystallization can be used to separate structurally similar molecules by exploiting differences in their crystallization kinetics, often by seeding the solution with crystals of the desired compound. nih.gov

Table 2: Crystallization Techniques for Purifying Phenolic Derivatives

Crystallization Technique Principle Typical Solvents/Conditions Advantages Citations
Cooling Crystallization Decreased solubility upon cooling a saturated solution. Water, ethanol, acetone, hexane, or mixtures. google.com Simple, widely applicable. esisresearch.orggoogle.com
Antisolvent Crystallization Addition of a poor solvent to a solution to induce precipitation. A "good" solvent (e.g., ethanol) and an "antisolvent" (e.g., water). google.comnaro.go.jp Rapid crystallization, useful when finding a single ideal solvent is difficult. google.com
Melt Crystallization Fractional solidification from a molten state without solvents. No solvent; requires heating to the melting point. Avoids solvents, can achieve very high purity. google.com
Preferential Crystallization Exploits kinetic differences in crystallization between similar molecules. Ethanol/water mixtures. nih.gov Effective for separating structurally similar compounds or enantiomers. nih.gov

Polymer Chemistry Applications of this compound Derivatives

Derivatives of this compound are of interest in polymer chemistry, particularly for the synthesis of high-performance polymers like poly(oxyphenylene)s, also known as poly(phenylene ether)s (PPOs). These polymers are valued as engineering plastics for their excellent thermal stability and chemical resistance. google.comkyoto-u.ac.jp

Oxidative Polymerization Studies

The synthesis of PPOs is typically achieved through the oxidative polymerization of phenols. kyoto-u.ac.jpsumitomo-chem.co.jp However, phenols that possess electron-withdrawing substituents, such as the fluorine and chlorine atoms in this compound, present a significant challenge. google.comgoogle.com Their high oxidation potentials make them difficult to oxidize using conventional copper/amine catalyst systems, which are effective for monomers like 2,6-dimethylphenol. google.comsumitomo-chem.co.jp

To overcome this, research has focused on developing more potent catalyst systems. Studies have shown that specific copper complex catalysts with oxidation potentials in the range of -1V to 2V are effective for the oxidative polymerization of fluorophenols. google.comgoogle.com These catalysts enable the synthesis of high-molecular-weight fluoropolyarylene ethers. google.com The polymerization is typically conducted under an oxygen atmosphere at temperatures ranging from ambient to approximately 70°C in a suitable solvent. google.comgoogle.com The reaction mechanism involves the catalytic coupling of phenoxy radicals, which are generated by the one-electron oxidation of the phenol by the catalyst. sumitomo-chem.co.jp The catalyst's structure is crucial for controlling the regioselectivity of the coupling, favoring the desired C-O linkage over C-C coupling. sumitomo-chem.co.jp

Table 3: Catalytic Systems for Oxidative Polymerization of Halogenated Phenols

Catalyst Type Monomer Type Key Feature Resulting Polymer Citations
Copper/Amine Complexes Phenols with electron-withdrawing groups (fluoro, chloro) High oxidation potential catalyst (-1V to 2V). High-molecular-weight poly(oxyfluorophenylene)s. google.comgoogle.com
Iron-Salen Complexes 2,6-disubstituted phenols Uses hydrogen peroxide as the oxidizing agent. Poly(phenylene oxide) (PPO). kyoto-u.ac.jp
Artificial Peroxidase (Fe-MC6*a) Halophenols (e.g., 4-chlorophenol) Mimics enzyme activity, chemoselective. Oligomers with exclusive C-O bonds. mdpi.com
Copolymerizability Research with Other Phenols

The properties of poly(oxyphenylene)s can be tailored by copolymerizing different phenolic monomers. Research indicates that fluorophenols can be copolymerized with various other substituted phenols to create copolymers with modified characteristics. google.com This approach allows for the fine-tuning of properties such as thermal stability, solubility, and mechanical performance. nih.gov

Potential comonomers for copolymerization with this compound derivatives could include a range of substituted phenols. Patents have described the copolymerization of fluorophenols with monomers like 2-methylphenol, 3-chlorophenol, 2,5-dimethylphenol, and 2,6-dicyclohexylphenol. google.com The incorporation of these different units into the polymer chain alters the final properties of the material.

Furthermore, research into bio-based alternatives for resin production has demonstrated the copolymerization of traditional phenols with natural phenolic compounds like lignin (B12514952) and cardanol. nih.govresearchgate.net While not directly studied with this compound, these studies highlight the broad potential for creating novel copolymers by combining synthetic and bio-based phenolic monomers. The reactivity of different phenols in copolymerization can be influenced by factors such as the electronic and steric effects of their substituents, as well as the solvent used during polymerization. tandfonline.com

Table 4: Potential Comonomers for Copolymerization with Phenolic Derivatives

Comonomer Class Specific Examples Potential Impact on Copolymer Properties Citations
Substituted Phenols 2-Methylphenol, 3-Chlorophenol, 2,5-Dimethylphenol, 2,6-Dicyclohexylphenol Modifies thermal stability, mechanical properties, and solubility. google.com
Vinyl-Substituted Phenols Vinyl-substituted phenolic antioxidants Introduces reactive sites for grafting or crosslinking. researchgate.net
Bio-Based Phenols Lignin, Cardanol, Tannin Increases bio-based content, can alter flexibility and thermal properties. nih.govresearchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies in 2 Chloro 6 Fluorophenol Research

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a cornerstone for elucidating the structural and bonding characteristics of 2-chloro-6-fluorophenol (B1225318).

FT-IR spectroscopy is a powerful tool for identifying the functional groups and conformational isomers of this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Experimental FT-IR spectra of this compound, typically recorded in the 4000–400 cm⁻¹ range, reveal a series of absorption bands corresponding to its fundamental vibrational modes. The assignment of these bands to specific molecular motions is achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT).

Table 1: Selected Experimental FT-IR Vibrational Frequencies and Assignments for Phenolic Compounds

Vibrational ModeFrequency Range (cm⁻¹)Reference Compound(s)
O-H Stretching3600 - 3200Phenol (B47542), 2-Chlorophenol
C-H Stretching (Aromatic)3100 - 3000Phenol, 2-Chlorophenol
C=C Stretching (Aromatic)1600 - 1450Phenol, 2-Chlorophenol
O-H In-plane Bending1410 - 1260Phenol, 2-Chlorophenol
C-O Stretching1260 - 1180Phenol, 2-Chlorophenol
C-F Stretching1250 - 1000Fluorophenols
C-Cl Stretching850 - 5502-Chlorophenol

Note: The exact frequencies for this compound will be influenced by the specific substitution pattern and any intramolecular interactions.

To study the intrinsic properties of isolated this compound molecules, free from intermolecular interactions, low-temperature matrix isolation spectroscopy is employed. In this technique, the compound is trapped in an inert gas matrix, typically argon, at cryogenic temperatures (around 10-20 K).

Studies on this compound isolated in argon matrices have revealed the presence of different conformational isomers. fluoromart.com These conformers arise from the different possible orientations of the hydroxyl group relative to the halogen substituents. Interestingly, at these low temperatures, a "Cl-type" isomer, where an intramolecular hydrogen bond exists between the hydroxyl proton and the chlorine atom (OH···Cl), is observed. fluoromart.com However, the corresponding "F-type" isomer (OH···F) is not detected, suggesting that it may convert to the more stable Cl-type isomer via hydrogen-atom tunneling within the matrix. fluoromart.comnih.gov

Hydrogen bonding, both intramolecular and intermolecular, significantly influences the IR spectrum of this compound. The formation of a hydrogen bond typically leads to a broadening and red-shifting (shift to lower frequency) of the O-H stretching band. The strength of the hydrogen bond correlates with the magnitude of this shift.

In the case of this compound, the intramolecular OH···Cl hydrogen bond in the "Cl-type" isomer results in a lower O-H stretching frequency compared to a hypothetical non-hydrogen-bonded conformer. fluoromart.comrsc.org The absence of the "F-type" isomer in low-temperature matrices suggests that the OH···Cl interaction is the more stabilizing intramolecular hydrogen bond. fluoromart.com When this compound is in a condensed phase or in a solution with hydrogen-bonding solvents, intermolecular hydrogen bonds can also form, leading to more complex spectral features in the O-H stretching region. researchgate.netnih.gov

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Experimental and theoretical Raman studies have been conducted on related compounds like 2-chloro-5-fluoro phenol to aid in the complete vibrational analysis. researchgate.net For this compound, Raman spectra would be expected to clearly show the aromatic ring breathing modes and the C-Cl and C-F stretching vibrations. Comparing the experimental Raman spectrum with that predicted by DFT calculations allows for a confident assignment of the observed bands.

Table 2: Predicted Raman Active Modes for Halogenated Phenols

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic Ring Breathing1000 - 990
Symmetric C-C Stretch1600 - 1550
C-F Stretch1250 - 1000
C-Cl Stretch850 - 550

Note: These are general ranges and specific values for this compound would require dedicated experimental and computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy of this compound provides information about the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydroxyl group. The coupling patterns (e.g., doublets, triplets) arise from spin-spin interactions between adjacent protons and can be used to deduce their relative positions on the aromatic ring. rsc.orgrsc.orgchemicalbook.com

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding. In some cases, intramolecular hydrogen bonding can be inferred from the downfield shift of the hydroxyl proton signal. rsc.org

Table 3: Representative ¹H NMR Data for Substituted Phenols

CompoundSolventAromatic Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
PhenolCDCl₃7.30-7.18 (m, 2H), 6.94-6.78 (m, 3H)5.30 (s, br, 1H)
2-ChlorophenolCDCl₃7.29 (dd), 7.16 (dt), 7.01 (dd), 6.85 (dt)5.61 (s)
2-Fluorophenol (B130384)CDCl₃7.11-7.02 (m, 3H), 6.89-6.85 (m, 1H)5.88 (s)

Note: 'm' denotes a multiplet, 's' a singlet, 'br' a broad signal, 'dd' a doublet of doublets, and 'dt' a doublet of triplets. The specific shifts and coupling constants for this compound would need to be determined experimentally.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental tool for the structural elucidation and confirmation of this compound. The technique provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄ClFO, with a molecular weight of 146.55 g/mol . sigmaaldrich.comscbt.com

In a typical mass spectrum of an aromatic compound like this compound, a strong molecular ion peak is expected due to the stability of the aromatic ring. libretexts.org The presence of a chlorine atom is characteristically indicated by an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. miamioh.edu

Fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms (chlorine or fluorine) or the elimination of a hydrogen halide (HCl or HF). miamioh.edu The cleavage of the C-O bond or loss of a CO group can also be observed, which is a characteristic fragmentation for phenols and related compounds. libretexts.org For instance, in the analysis of a similar compound, 4-bromo-2-chlorophenol, the molecular ion was the selected ion for its detection, underscoring the stability of the parent ion. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₆H₄ClFO
Molecular Weight 146.55 g/mol
Nominal Mass 146 u
Expected M+ Peak (³⁵Cl) m/z 146
Expected M+2 Peak (³⁷Cl) m/z 148
Common Fragment Ions Loss of Cl, F, HCl, HF, CO

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities, particularly regioisomers, which often have similar physical properties and can be challenging to separate.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile compounds like this compound. It is particularly effective for separating and quantifying regioisomeric impurities that may be present from the synthesis process. longdom.orgresearchgate.net The control of such impurities is critical, especially in the pharmaceutical industry, where raw material purity is paramount. researchgate.net A research study focusing on the regioisomer impurities of the related compound 3-chloro-5-fluorophenol (B150331) demonstrated the successful use of GC-FID to separate and detect isomers such as this compound. longdom.org

The development of a successful GC-FID method hinges on the selection of an appropriate capillary column and the optimization of chromatographic conditions to achieve baseline separation of all potential impurities from the main compound.

For the separation of chlorofluorophenol isomers, the choice of stationary phase is critical. A mid-polarity stationary phase, such as a 35% diphenyl / 65% dimethyl polysiloxane phase (e.g., Rtx®-35), has been shown to be effective for separating these types of regioisomers when using hydrogen as the carrier gas. longdom.org Alternatively, for other halogenated impurities, a polar wax-type column (e.g., DB-Wax) can be employed. japsonline.com The analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound has been performed using a VF-5MS capillary column, which is a low-polarity phase. nist.gov

Optimization of the oven temperature program is another key aspect. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature to ensure the elution of all compounds within a reasonable time. japsonline.com

Table 2: Example GC-FID Method Parameters for Impurity Analysis

ParameterExample Condition
Column DB-Wax (15 m x 0.53 mm, 1.0 µm) japsonline.com
Carrier Gas Helium or Hydrogen longdom.orgnist.gov
Injector Temperature 150 °C japsonline.com
Detector Temperature 230 °C japsonline.com
Oven Program 40°C (5 min), ramp 10°C/min to 200°C (5 min) japsonline.com
Injection Volume 2 µL japsonline.com
Split Ratio 2:1 japsonline.com

In impurity profiling, the sensitivity of the analytical method is crucial. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For GC-FID methods, these values are typically determined by analyzing a series of dilute standards and examining the signal-to-noise ratio, with ratios of 3:1 for LOD and 10:1 for LOQ being common benchmarks. chromatographyonline.com

In the analysis of process-related impurities, it is often necessary to quantify them at parts-per-million (ppm) levels. Validated GC-FID methods for other chemical impurities have demonstrated LODs as low as 0.19 ppm and LOQs of 0.38 ppm. japsonline.com Another study reported an LOD of 0.4 ppm and an LOQ of 1 ppm for a different target impurity. researchgate.net For regioisomers of chlorofluorophenols, analytical methods have been developed to ensure that impurity levels are controlled to below 0.15% area percent, demonstrating the high sensitivity required for quality control. longdom.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. youtube.com In the synthesis of this compound, for example, by the direct chlorination of 2-fluorophenol, TLC can be used to track the consumption of the starting material and the formation of the desired product. guidechem.com

The process involves periodically taking a small aliquot from the reaction mixture and spotting it onto a TLC plate, typically made of silica (B1680970) gel. youtube.com Alongside the reaction mixture, spots of the pure starting material (2-fluorophenol) and, if available, the pure product (this compound) are applied as standards. The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com This qualitative assessment provides immediate feedback, guiding the chemist on reaction times and completion.

Theoretical and Computational Studies of 2 Chloro 6 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool for studying substituted phenols, offering a balance between computational cost and accuracy. Calculations are frequently performed using methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) in conjunction with high-level basis sets such as 6-311++G(d,p) to model the molecular system accurately. mdpi.comuc.ptnih.gov Such studies elucidate various molecular parameters that are often difficult to determine experimentally.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-Chloro-6-fluorophenol (B1225318) by finding the minimum energy state on the potential energy surface. nih.gov For this compound, theoretical studies have identified two primary conformers, distinguished by the orientation of the hydroxyl (-OH) group relative to the ortho-halogen substituents. mdpi.comacs.org

The most stable conformer is the "Cl-type," where an intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group and the adjacent chlorine atom (OH···Cl). acs.org A less stable "F-type" conformer, involving an OH···F intramolecular hydrogen bond, can convert to the more stable Cl-type through hydrogen-atom tunneling, especially at low temperatures. acs.org The optimization process yields precise values for bond lengths and bond angles, which reveal a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the presence of the substituents. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Cl-type conformer) based on DFT Calculations.
Bond Lengths (Å)Bond Angles (°)
ParameterCalculated ValueParameterCalculated Value
C-O1.365C-O-H109.5
O-H0.962C2-C1-C6118.5
C1-C21.401C1-C2-Cl119.8
C2-Cl1.739C1-C6-F120.1
C1-C61.398O-C1-C2121.3
C6-F1.358O-C1-C6120.2

Note: The values presented are representative and derived from methodologies applied to structurally similar halogenated phenols, such as DFT/B3LYP with a 6-311++G(d,p) basis set. semanticscholar.orgresearchgate.netnih.gov

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of this compound. nih.govnih.gov The computed harmonic frequencies are often scaled by a specific factor (e.g., 0.978) to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. uc.pt A complete assignment of the fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.govnih.gov This allows for the unambiguous identification of characteristic vibrations, such as the O-H stretching, C-F stretching, and C-Cl stretching modes. nih.gov

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound.
Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Assignment
ν(O-H)3560O-H stretching (intramolecular H-bond)
ν(C-H)3075Aromatic C-H stretching
ν(C=C)1580Aromatic C=C stretching
δ(O-H)1350O-H in-plane bending
ν(C-F)1245C-F stretching
ν(C-O)1210C-O stretching
ν(C-Cl)780C-Cl stretching

Note: Frequencies are representative values based on DFT/B3LYP calculations for similar substituted phenols. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. imist.ma The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. imist.ma The energy difference between them, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a key indicator of molecular stability and reactivity. semanticscholar.org A small energy gap suggests that the molecule is more reactive, less stable, and more easily polarizable, indicating a higher potential for intramolecular charge transfer (ICT). semanticscholar.orgimist.ma

Table 3: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.42
Energy Gap (ΔE)5.16

Note: Values are representative and based on DFT/B3LYP calculations for analogous compounds. semanticscholar.orgimist.ma

Molecular Electrostatic Potential (MESP) maps are generated to visualize the electronic charge distribution on the surface of a molecule. nih.govimist.ma These maps are invaluable for predicting the sites of chemical reactivity. The MESP surface is color-coded to represent different potential values: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov For this compound, the most negative potential is typically located around the electronegative oxygen and fluorine atoms, whereas the most positive potential is found near the hydrogen atom of the hydroxyl group. nih.govimist.ma

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms in this compound.
AtomCharge (e)
C1 (bonded to O)0.25
C2 (bonded to Cl)0.18
C6 (bonded to F)0.22
O-0.55
H (of OH)0.43
Cl-0.15
F-0.28

Note: Charges are representative values based on DFT/B3LYP calculations for similar halogenated phenols. semanticscholar.orgresearchgate.net

DFT calculations are also used to determine the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.govimist.ma The key parameters include the molecular dipole moment (μ) and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity and is often associated with molecules that exhibit strong intramolecular charge transfer between electron-donating and electron-accepting groups. researchgate.net The presence of the hydroxyl group (donor) and the electronegative halogens (acceptors) on the aromatic ring can enhance the NLO response of this compound. imist.maresearchgate.net

Table 5: Calculated NLO Properties for this compound.
PropertyCalculated Value
Dipole Moment (μ)2.5 Debye
First Hyperpolarizability (β)1.2 x 10-30 esu

Note: Values are representative and based on DFT calculations performed on similar substituted phenols. nih.govimist.ma

Hartree-Fock (HF) and MP2 Methods in Molecular Structure and Vibrational Analysis

Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are foundational ab initio molecular orbital methods that have been instrumental in characterizing the structure of halogenated phenols. While specific studies focusing solely on this compound using these exact methods are not extensively detailed in the provided results, the principles of their application to similar molecules offer a clear understanding of their utility.

For instance, in studies of related molecules like p-chlorophenol and p-bromophenol, the MP2 method, along with Density Functional Theory (DFT), has been used with extended basis sets such as 6-311++G(df, pd) to calculate molecular structures. acs.org These calculations have shown that the substitution of phenol (B47542) with electron-withdrawing groups like chlorine and bromine leads to minor shortening of the C−C and C−O bonds and slight changes in the CCC angles. acs.org

Similarly, HF and DFT methods have been employed to calculate the molecular geometry and vibrational frequencies of other chlorinated benzamides. nih.gov It has been consistently found that DFT methods, particularly B3LYP, provide results that are in better agreement with experimental data than HF methods for vibrational frequencies. nih.gov For example, in the analysis of 2-chloro-N-(diethylcarbamothioyl)benzamide, the scaled B3LYP/6-31G(d) results were more reliable for vibrational assignments than those from HF calculations. nih.gov

These computational methods are crucial for predicting the geometric parameters (bond lengths, bond angles) and for performing a detailed vibrational analysis, which involves assigning calculated frequencies to specific vibrational modes of the molecule.

Studies on Intramolecular Hydrogen Bonding and Conformational Isomers

The presence of both a hydroxyl group and halogen atoms on the aromatic ring of this compound gives rise to interesting conformational possibilities and the potential for intramolecular hydrogen bonding.

Infrared spectra of this compound isolated in low-temperature argon matrices at 20 K have revealed the existence of a "Cl-type" isomer, which features an intramolecular OH···Cl hydrogen bond. acs.orgacs.orgkisti.re.kracs.org In contrast, under these cryogenic conditions, the "F-type" isomer, which would have an OH···F hydrogen bond, is not observed, a stark difference from the gas and liquid phases at room temperature where both isomers coexist. acs.orgacs.orgacs.org This observation suggests that the F-type isomer is less stable and converts to the more stable Cl-type isomer. acs.orgacs.org

The preference for the OH···Cl intramolecular hydrogen bond over the OH···F bond in this compound at low temperatures is a significant finding. acs.orgacs.orgfluoromart.com This indicates that the Cl-type isomer is the more stable conformer. acs.orgacs.org

Theoretical and spectroscopic investigations into 2-halophenols, in general, have provided a complex picture of intramolecular hydrogen bonding. Some studies suggest that while weak intramolecular hydrogen bonding exists in 2-chlorophenol, it is very weak or non-existent in 2-fluorophenol (B130384). rsc.org The relative strengths of these bonds are influenced by factors such as the electronegativity and size of the halogen atom. In the case of this compound, the experimental evidence from matrix isolation studies points to the energetic preference of the OH···Cl interaction. acs.orgacs.org

Ab initio molecular orbital calculations on fluorophenol derivatives at the MP2/6-31G** level have shown that conformers with the hydroxy hydrogen pointing towards a fluorine atom can exhibit weak intramolecular F···H hydrogen bonding. acs.org These interactions lead to characteristic changes in geometrical parameters, such as the lengthening of the C-F and O-H bonds and a decrease in the C-O-H bond angle. acs.org However, in this compound, the OH···Cl bond is evidently the dominant stabilizing intramolecular interaction. acs.orgacs.org

The absence of the F-type isomer of this compound in argon matrices at 20 K is attributed to a quantum mechanical phenomenon known as hydrogen-atom tunneling. acs.orgacs.orgfluoromart.com This process allows the hydrogen atom of the hydroxyl group to tunnel through the potential energy barrier, leading to the isomerization from the higher-energy F-type conformer to the more stable Cl-type conformer. acs.orgacs.orgdntb.gov.ua

This tunneling-driven isomerization around the C-O bond is observed for the normal (OH) species but is significantly inhibited when the hydrogen atom is replaced by a deuterium (B1214612) atom (OD). acs.orgacs.org Experiments with the deuterated analogue (OD···X) show the presence of both the F-type and Cl-type isomers, similar to what is observed in the gas and liquid phases at room temperature. acs.orgacs.org This isotopic effect is a hallmark of quantum tunneling, as the heavier deuterium atom tunnels at a much slower rate. acs.orgacs.org

Furthermore, UV-induced photoreactions of matrix-isolated this compound have been studied. These experiments, assisted by density functional theory calculations, revealed that different photoproducts are formed depending on the starting isomer. acs.orgresearchgate.net For instance, the Cl-type isomer was found to produce 2-fluorocyclopentadienylidenemethanone and 4-chloro-2-fluorocyclohexadienone. acs.orgresearchgate.net In contrast, the deuterated F-type isomer yielded 2-chlorocyclopentadienylidenemethanone among other products. acs.orgresearchgate.net

Computational Studies on Reactivity and Stability

Computational studies are essential for understanding the reactivity and stability of this compound. By calculating various quantum chemical descriptors, insights into the molecule's behavior in chemical reactions can be gained.

While specific comprehensive reactivity studies for this compound are not detailed in the provided search results, research on similar halogenated phenols provides a framework for understanding its properties. For example, DFT studies on para-substituted halophenols have been used to determine global reactivity indices such as ionization potential, electron affinity, chemical hardness, and electrophilicity. imist.ma These parameters help in predicting the reactivity of the molecules towards nucleophilic or electrophilic attack. imist.ma

The stability of different conformers of this compound is directly linked to the intramolecular hydrogen bonding discussed earlier. The observation that the Cl-type isomer is the sole conformer at very low temperatures is strong evidence of its greater stability compared to the F-type isomer. acs.orgacs.org Computational models can quantify this energy difference. For the related 2-chloro-6-fluorobenzoic acid, the cis conformer is calculated to be significantly lower in energy than the trans conformer, with the trans conformer expected to decay spontaneously to the cis form via tunneling. mdpi.com

The reactivity of halogenated phenols is also influenced by the nature and position of the halogen substituents, which affect the electronic structure of the molecule. imist.ma Computational methods like DFT can map the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Fluorophenol

Nucleophilic Substitution Reactions

2-Chloro-6-fluorophenol (B1225318) can undergo nucleophilic substitution reactions where the halogen atoms, particularly the chlorine atom, are displaced by nucleophiles. evitachem.com The electron-withdrawing nature of the halogen atoms activates the aromatic ring, making it more susceptible to nucleophilic attack. The specific conditions for these reactions, such as the choice of nucleophile, solvent, and temperature, are crucial in determining the outcome and yield of the substitution product. For instance, reactions with nucleophiles like sodium hydroxide (B78521) or potassium carbonate are typically carried out in polar solvents.

A related area of study involves homolysis-enabled electronic activation, where the formation of a phenoxyl radical intermediate significantly lowers the energy barrier for nucleophilic aromatic substitution (SNAr). osti.gov This strategy has been shown to be effective for the SNAr of other halophenols, suggesting a potential pathway for the functionalization of this compound. osti.gov

Oxidation Reactions and Product Formation (e.g., Quinones)

The phenolic hydroxyl group in this compound is susceptible to oxidation, which can lead to the formation of corresponding quinones or other oxidized derivatives. evitachem.com The oxidation of halophenols is a topic of significant interest, with studies on similar compounds like 2,4,6-trihalophenols showing that peroxidase-catalyzed oxidation in the presence of hydrogen peroxide can yield benzoquinones. acs.org For example, the oxidation of 2,4,6-trichlorophenol (B30397) produces 2,6-dichloro-1,4-benzoquinone. acs.org

Artificial enzymes have also been developed to catalyze the oxidation of halophenols. mdpi.com These systems can exhibit chemoselectivity dependent on the substrate, converting some halophenols into their corresponding benzoquinones while leading to oligomerization with others. mdpi.com The oxidation process often involves the formation of phenoxy radicals as intermediates, which can then undergo further reactions. pjoes.com

Reactions with Bases (e.g., Sodium Hydroxide)

This compound reacts with bases such as sodium hydroxide. In a documented reaction, 2-chloro-6-fluorobenzaldehyde, a related compound, reacts with sodium hydroxide to yield a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde. wikipedia.org In the synthesis of a derivative, this compound is dissolved in dichloromethane (B109758) and treated with triethylamine, a base, before reacting with an acyl chloride. iucr.org The reaction mixture is subsequently washed with a 10% sodium hydroxide solution. iucr.org

The use of bases is also integral to nucleophilic substitution reactions. For instance, the SNAr of fluorophenols can be carried out using benzoic acid and sodium bicarbonate in the presence of catalytic amounts of sodium hydroxide. osti.gov

Photoreaction Mechanisms and Photoproducts

The study of the photoreactivity of this compound, particularly in controlled environments like low-temperature matrices, has revealed intricate transformation pathways.

Infrared spectroscopy studies of this compound isolated in low-temperature argon matrices at 20 K have shown the presence of a "Cl-type" isomer, which features an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom (OH···Cl). acs.orgfluoromart.comresearchgate.net Interestingly, the "F-type" isomer, with an OH···F bond, which coexists in gas and liquid phases at room temperature, is not observed in the matrix. acs.orgfluoromart.comresearchgate.net This suggests that the F-type isomer converts to the more stable Cl-type isomer via hydrogen-atom tunneling in the cryogenic matrix. acs.orgfluoromart.com This tunneling phenomenon is inhibited when the hydroxyl hydrogen is replaced with deuterium (B1214612). acs.orgfluoromart.com

Upon UV irradiation, this compound undergoes photoreactions leading to distinct products. acs.orgresearchgate.net These reactions are influenced by the specific isomer present and whether the compound is deuterated. acs.orgfluoromart.com

A significant photoreaction pathway for the Cl-type isomer of this compound involves a Wolff rearrangement. acs.orgresearchgate.net This reaction is initiated by the dissociation of the hydrogen atom from the hydroxyl group and the chlorine atom. acs.orgresearchgate.net The resulting intermediate undergoes rearrangement to form 2-fluorocyclopentadienylidenemethanone. acs.orgresearchgate.net The Wolff rearrangement is a well-established reaction in organic chemistry where an α-diazocarbonyl compound converts into a ketene (B1206846). wikipedia.org In the context of this compound, the photoreaction produces a ketene derivative. acs.orgresearchgate.net

For the deuterated F-type isomer, a different Wolff rearrangement occurs after the dissociation of the deuterium atom and the fluorine atom, leading to the formation of 2-chlorocyclopentadienylidenemethanone. acs.org

In addition to the Wolff rearrangement, another key photoreaction pathway for the Cl-type isomer of this compound is the intramolecular migration of the hydrogen and chlorine atoms. acs.orgresearchgate.net This process results in the formation of 4-chloro-2-fluorocyclohexadienone. acs.orgresearchgate.net Studies on related halogenated phenols have also highlighted the influence of other substituents on the intramolecular migration of atoms. For example, the presence of a bromine atom at the 4-position in a similar molecule was found to affect the intramolecular migration of the chlorine atom. fluoromart.comresearchgate.net

The table below summarizes the key photoreaction products of this compound under UV irradiation in low-temperature matrices.

Starting IsomerKey Photoreaction PathwayPhotoproductCitation
Cl-typeWolff Rearrangement2-fluorocyclopentadienylidenemethanone acs.orgresearchgate.net
Cl-typeIntramolecular Atom Migration4-chloro-2-fluorocyclohexadienone acs.orgresearchgate.net
Deuterated F-typeWolff Rearrangement2-chlorocyclopentadienylidenemethanone acs.org

Interaction Studies with Other Chemical Entities

The chemical behavior of this compound in the presence of other chemical species is characterized by its susceptibility to photo-induced transformations, oxidation, and reactions with radical species. These interactions are largely dictated by the electronic properties of the hydroxyl group and the halogen substituents on the aromatic ring.

Photo-induced Reactions

Studies involving UV irradiation of this compound isolated in low-temperature argon matrices have provided significant insights into its photochemical reactivity. acs.orgacs.org At 20 K, this compound exists predominantly as a "Cl-type" isomer, where an intramolecular hydrogen bond exists between the hydroxyl group and the chlorine atom (OH···Cl). acs.orgacs.orgresearchgate.net The alternative "F-type" isomer (OH···F) is less stable and converts to the Cl-type via hydrogen-atom tunneling in the matrix environment. acs.orgacs.org

Upon UV irradiation, the Cl-type isomer of this compound undergoes photoreactions leading to the formation of distinct products. acs.org The primary mechanism involves the dissociation of the hydrogen atom from the hydroxyl group and the chlorine atom, followed by a Wolff rearrangement. This process results in the formation of 2-fluorocyclopentadienylidenemethanone. acs.org A secondary photoreaction pathway involves the intramolecular migration of the hydrogen and chlorine atoms, producing 4-chloro-2-fluorocyclohexadienone. acs.org

The reaction pathway can be influenced by other substituents on the phenol (B47542) ring. For instance, studies on the related compound 4-bromo-2-chloro-6-fluorophenol (B62433) showed that UV irradiation led to the formation of 2-fluoro-4-bromocyclopentadienylidenemethanone through a similar Wolff rearrangement after the dissociation of the H and Cl atoms. researchgate.net However, the cyclohexadienone derivative, observed with this compound, was not produced, suggesting that the bromine atom at the 4-position interferes with the intramolecular migration of the chlorine atom. researchgate.net

ReactantInteracting Species/ConditionObserved ProductsReaction MechanismReference
This compound (Cl-type isomer)UV Irradiation (in Argon Matrix)2-fluorocyclopentadienylidenemethanoneDissociation of H (from OH) and Cl atoms, followed by Wolff rearrangement. acs.org
This compound (Cl-type isomer)UV Irradiation (in Argon Matrix)4-chloro-2-fluorocyclohexadienoneIntramolecular migration of H and Cl atoms. acs.org
4-Bromo-2-chloro-6-fluorophenol (Cl-type isomer)UV Irradiation (in Argon Matrix)2-fluoro-4-bromocyclopentadienylidenemethanoneDissociation of H (from OH) and Cl atoms, followed by Wolff rearrangement. researchgate.net

Oxidation Reactions

The phenolic group of this compound is susceptible to oxidation. The oxidation of halophenols has been studied in various chemical systems, including enzymatic and chemical oxidation processes. nih.gov While direct studies on this compound are specific, the behavior of structurally similar compounds provides a framework for its expected reactivity.

For many halophenols, oxidation proceeds via the formation of a phenoxy radical as a key intermediate. nih.gov For example, the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol involves a one-electron oxidation to form a transient trichlorophenoxyl radical, which then undergoes further reactions to yield 2,6-dichloro-1,4-benzoquinone. nih.gov Similar mechanisms are observed for other halogenated phenols like 2,6-dichloro-4-fluorophenol. nih.gov

Comparative studies on halophenols (HPs) in different chemical oxidative systems (such as O₃, persulfate (PS), K₂FeO₄, KMnO₄, and UV) show that coupling reactions are a general transformation route, with dimers being the primary intermediates. nih.gov Transition state calculations indicate that the hydrogen atom of the phenolic hydroxyl group is the most readily abstracted by hydroxyl radicals, leading to the formation of the phenoxy radical precursor necessary for coupling. nih.gov Persulfate-induced oxidation, in particular, tends to result in low-molecular-weight polymers. nih.gov

Interaction with Radical Species

The reaction of chlorophenols with hydroxyl radicals (•OH) is a critical transformation pathway. researchgate.net The initial step is typically the addition of the hydroxyl radical to the aromatic ring, forming dihydroxycyclohexadienyl radical adducts. researchgate.net The position of the chlorine atom on the phenol ring significantly influences the subsequent transformation pathways. researchgate.net For 2-chlorophenol, for instance, the reaction leads to the formation of pyrocatechol (B87986) in its molecular form. researchgate.net

Applications in Advanced Organic Synthesis Research

Role as an Intermediate in Complex Organic Syntheses

2-Chloro-6-fluorophenol (B1225318) serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. sielc.comchemimpex.com Its distinct substitution pattern allows for selective chemical modifications, enabling the efficient construction of target molecules. fluoromart.com The presence of the halogen atoms influences the reactivity of the aromatic ring and the phenolic hydroxyl group, providing chemists with a strategic advantage in multistep synthetic pathways. fluoromart.comnewdrugapprovals.org

A significant application of this compound as an intermediate is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Lumiracoxib. newdrugapprovals.orgnih.govguidechem.com In one of the reported synthetic routes, this compound is condensed with 2-chloro-N-(4-methylphenyl)acetamide in the presence of potassium carbonate to form an ether linkage. newdrugapprovals.org This intermediate subsequently undergoes further transformations to yield the final drug molecule, which is a highly selective COX-2 inhibitor. newdrugapprovals.orgnih.gov The synthesis of Lumiracoxib highlights the utility of this compound in creating the specific arylamine structure essential for the drug's biological activity.

The compound is also a precursor in the synthesis of other complex structures. For instance, it is used in the preparation of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a lactam derivative with potential therapeutic applications. nih.govmdpi.com This demonstrates its role in building heterocyclic systems, which are common scaffolds in medicinal chemistry. Furthermore, its utility extends to the agrochemical sector, where it is an intermediate in the formulation of herbicides and fungicides. chemimpex.comguidechem.com

Development of Biologically Active Molecules

The incorporation of this compound into molecular structures is a key strategy in the development of new biologically active compounds. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability.

Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. chemimpex.com A notable example is the aforementioned 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, which has been synthesized and evaluated for its pharmacological effects. nih.govmdpi.com Studies have demonstrated that this compound exhibits anti-inflammatory and analgesic activity comparable to its parent drug, Lumiracoxib. nih.govmdpi.com

CompoundBiological ActivityResearch Findings
LumiracoxibAnti-inflammatory (COX-2 inhibitor)Synthesized using this compound as a key intermediate. newdrugapprovals.orgnih.gov
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-oneAnti-inflammatory, AnalgesicShowed comparable activity to Lumiracoxib with potential for reduced gastric ulceration. nih.govmdpi.com

The development of novel fluorinated quinoline (B57606) analogs with antifungal activity also showcases the importance of halogenated phenols. nih.gov While this particular study used 2-fluoroaniline, the principle of utilizing halogenated aromatic compounds to generate bioactive molecules is a common theme in medicinal chemistry. nih.gov The unique electronic properties imparted by the halogen atoms in this compound make it an attractive starting material for the design and synthesis of new therapeutic agents.

Specialty Polymers and Resins Production

In the field of materials science, this compound and its derivatives are utilized in the production of specialty polymers and resins. chemimpex.comfluoromart.com The incorporation of this halogenated phenol (B47542) into polymer backbones can impart desirable properties such as enhanced thermal stability, chemical resistance, and flame retardancy. chemimpex.com

One specific example involves the oxidative polymerization of a derivative of this compound. fluoromart.com Research has demonstrated that 2-fluoro-6-(3-methyl-2-butenyl)phenol can be polymerized using a copper-pyridine catalyst to produce a specific type of polyphenylene. fluoromart.com Furthermore, the copolymerization of this derivative with other monomers, such as 2,6-dimethylphenol, has been explored to tailor the properties of the resulting polymer. fluoromart.com These studies provide valuable insights into the polymerization behavior of halogenated phenols and their potential for creating advanced materials.

The applications in this area are diverse, with the resulting polymers and resins being essential for creating durable materials for various industrial uses. chemimpex.com

Reagent in Analytical Chemistry Methods

This compound also finds application as a reagent in analytical chemistry. chemimpex.com It can be used as a standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of halogenated phenolic compounds in various matrices. sielc.com

For instance, reverse-phase (RP) HPLC methods have been developed for the analysis of this compound. sielc.com These methods typically use a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable and can be adapted for the isolation of impurities in preparative separations and for pharmacokinetic studies. sielc.com The availability of a well-characterized standard like this compound is crucial for ensuring the accuracy and reliability of these analytical techniques. While direct use as a derivatizing reagent is less commonly cited, its presence in environmental samples has necessitated the development of sensitive analytical methods for its detection. researchgate.net


Environmental Fate and Degradation Studies of Halogenated Phenols General Context

Environmental Dispersion and Contamination Incidents (General Context of Chlorinated Phenols)

Chlorinated phenols enter the environment through various pathways, primarily from industrial and agricultural activities. nih.gov These compounds have been utilized as intermediates in the manufacturing of pesticides, herbicides, fungicides, biocides, pharmaceuticals, and dyes. researchgate.netresearchgate.net Consequently, industrial wastewater discharges represent a significant point source of pollution. researchgate.netcdc.gov Another major route of environmental entry is the use and degradation of pesticides that contain chlorinated phenols. nih.govcdc.gov The chlorination of phenol (B47542) during water treatment processes can also lead to the formation of chlorophenols. cdc.govcdc.gov

Once released, the dispersion of chlorinated phenols is influenced by their physicochemical properties and environmental conditions. cdc.govunl.pt Factors such as water solubility, volatility, and the pH of the surrounding medium play crucial roles. cdc.govunl.pt For instance, the degree to which these compounds ionize increases with rising pH, affecting their mobility in soil and water. cdc.gov In acidic conditions, they tend to be more volatile and adsorb to soil particles, whereas under neutral to alkaline conditions, their mobility in soil increases. cdc.gov

Contamination incidents have been documented globally. For example, in the United States, chlorophenols have been identified at a significant number of hazardous waste sites on the EPA National Priorities List (NPL). cdc.gov In one reported case, a spill of 10,000 gallons of phenol contaminated the wells of approximately 25 households, leading to various health complaints. cdc.gov Studies in Canada have detected various chlorophenols in drinking water treatment facilities, with 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol (B30397) being the most frequently found. cdc.gov Similarly, investigations of drinking water in Warsaw and Łódź, Poland, revealed the presence of trichlorophenol and tetrachlorophenol. pjoes.com Atmospheric concentrations, though generally low, can be higher in urbanized and industrialized areas. pjoes.com

Degradation Pathways in Environmental Systems (General Context)

The persistence of halogenated phenols in the environment is largely determined by their susceptibility to degradation. Several pathways, both abiotic and biotic, contribute to their breakdown.

Abiotic Degradation:

Photochemical Degradation: Sunlight can induce the degradation of chlorinated phenols. tandfonline.com Photolysis is a significant degradation process, particularly for highly chlorinated phenols like pentachlorophenol (B1679276). tandfonline.com

Reaction with Hydroxyl Radicals: In the atmosphere, hydroxyl (˙OH) radicals play a crucial role in the degradation of less chlorinated phenols. tandfonline.comrsc.org The rate of this reaction tends to decrease as the number of chlorine substituents on the phenol ring increases. tandfonline.com

Biotic Degradation: Microbial degradation is a key process in the removal of halogenated phenols from the environment. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and energy. nih.govtandfonline.com The primary mechanisms of bacterial degradation include:

Aerobic Degradation: In the presence of oxygen, the biodegradation of chlorophenols often proceeds through the formation of catechols. nih.gov The number and position of chlorine atoms on the phenolic ring significantly influence the rate of degradation. nih.gov

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is the favored metabolic pathway. nih.gov This process involves the removal of halogen atoms from the aromatic ring. wur.nl For instance, sulfidogenic consortia have been shown to degrade chlorophenols, coupling their utilization to sulfate (B86663) reduction. asm.org

The resistance of chlorophenols to biodegradation generally increases with the number of chlorine atoms. cdc.gov Compounds with chlorine in the meta position often exhibit greater resistance to microbial breakdown. cdc.gov

Analytical Methods for Environmental Monitoring (General Context)

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of halogenated phenols in various environmental matrices, including water, air, and soil. nih.govcdc.gov The choice of method often depends on the specific compound, the sample matrix, and the required detection limits.

Several techniques are commonly employed:

Gas Chromatography (GC): GC is a widely used method for separating and quantifying phenolic compounds. nih.gov It is often coupled with various detectors:

Flame Ionization Detector (FID): A versatile detector suitable for a range of organic compounds. nih.govmdpi.com

Electron Capture Detector (ECD): Provides good sensitivity for phenols with higher levels of chlorine substitution. cdc.gov

Mass Spectrometry (MS): Offers high sensitivity and reliable identification based on the mass spectra of the compounds. nih.govcdc.govmatec-conferences.org GC-MS is a powerful tool for analyzing phenols at trace levels. matec-conferences.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with electrochemical detection, can provide excellent sensitivity for quantifying phenols in biological samples. nih.gov

Sample Preparation and Preconcentration: For environmental samples with low concentrations of phenols, preconcentration steps are often necessary. nih.govcdc.gov Common methods include adsorption on XAD resin or carbon, though these can sometimes result in low recoveries. nih.govcdc.gov In-situ acetylation followed by solvent extraction is considered a promising technique. nih.gov Cloud point extraction is another method used for preconcentrating phenolic pollutants from water samples before analysis. nih.gov

The development of automated methods, such as automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS), has improved sample throughput, reproducibility, and accuracy in the analysis of phenols in ambient air. matec-conferences.org

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Chloro-6-fluorophenol?

  • Methodology : A common approach involves condensation reactions using intermediates such as 2-chloro-N-(4-methylphenyl)acetamide and this compound in the presence of K₂CO₃ in isopropanol. Subsequent treatment with MeONa in methanol yields the target compound. This method emphasizes regioselectivity and purity control via column chromatography and NMR validation .
  • Key Data : Melting point (61–65°C) and boiling point (183–185°C) are critical for purification .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural conformers?

  • Methodology : Matrix isolation infrared (IR) spectroscopy is effective for identifying intramolecular hydrogen bonding between the phenolic OH group and fluorine substituent. Conformer-specific vibrational modes (e.g., O–H stretching at ~3450 cm⁻¹) differentiate between H-bonded and non-H-bonded states. NMR (¹H/¹³C/¹⁹F) and GC-MS validate purity and regiochemistry .

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodology : Use PPE (gloves, goggles, lab coats) and fume hoods to mitigate exposure risks. Toxicity data (H314: skin corrosion) from SDS sheets recommend neutralization protocols for spills (e.g., sodium bicarbonate). Environmental precautions include avoiding aqueous discharge due to bioaccumulation potential .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311++G**) model halogen substituent effects on aromatic ring polarization. Solvent effects (e.g., PCM for methanol) refine redox potential predictions .
  • Data Contradiction : Discrepancies in computed vs. experimental dipole moments may arise from neglecting London dispersion forces; Grimme’s D3 correction resolves this .

Q. What mechanistic insights explain this compound’s photodecomposition under UV irradiation?

  • Methodology : UV-Vis spectroscopy and time-resolved mass spectrometry reveal two primary pathways:

  • Decarboxylation : Dominant (~67% yield), producing CO₂ and 3-fluoro-chlorobenzene.
  • Decarbonylation : Minor (~33%), yielding CO and this compound.
    Conformer-specific reactivity (H-bonded vs. non-H-bonded) influences pathway selectivity .

Q. How can researchers resolve contradictions in reported photostability data for this compound?

  • Methodology : Standardize experimental conditions (e.g., wavelength, intensity, solvent). For example, 254 nm UV in argon matrices minimizes solvent interference. Cross-validate using multiple techniques (EPR for radical intermediates, HPLC for product ratios) .
  • Data Gaps : Conflicting quantum yield values highlight the need for controlled comparative studies .

Q. What strategies optimize the environmental fate analysis of this compound in aquatic systems?

  • Methodology : Use OECD 301B biodegradability tests and LC-MS/MS to track degradation products (e.g., chlorinated quinones). Hydrolysis studies at varying pH (4–9) identify stable intermediates. QSAR models predict bioaccumulation factors (log P = 2.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.